Fura Red: An In-depth Technical Guide to Ratiometric Calcium Measurement
Fura Red: An In-depth Technical Guide to Ratiometric Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of Fura Red, a fluorescent indicator for the ratiometric measurement of intracellular calcium. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of Fura Red, detailed experimental protocols, and data analysis strategies.
Core Principle of Fura Red for Calcium Measurement
Fura Red is a visible light-excitable analog of the well-known UV-excitable calcium indicator, Fura-2.[1] Its primary advantage lies in its ratiometric nature, which allows for more accurate quantification of intracellular calcium concentrations by minimizing issues such as uneven dye loading, photobleaching, and variations in cell thickness.[2]
The fundamental principle of Fura Red's function is a calcium-dependent shift in its fluorescence excitation spectrum. While the emission wavelength remains relatively constant, the efficiency of excitation at different wavelengths changes upon calcium binding. Specifically, when Fura Red binds to Ca2+, its fluorescence emission decreases when excited at approximately 488 nm.[1] For ratiometric analysis, two different excitation wavelengths are typically used, often from violet (around 406 nm) and green (around 532 nm) lasers.[3] The ratio of the fluorescence intensities emitted when excited at these two wavelengths provides a quantitative measure of the intracellular calcium concentration.
Quantitative Data Presentation
For effective experimental design and data interpretation, a clear understanding of Fura Red's properties is crucial. The following tables summarize the key quantitative data for Fura Red and provide a comparison with other common calcium indicators.
Table 1: Spectral Properties of Fura Red
| State | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Ca2+-bound | ~435[4] | ~639-660[4][5] |
| Ca2+-free | ~470-488[5][6] | ~650-660[5][6] |
Table 2: Dissociation Constant (Kd) of Fura Red
| Dissociation Constant (Kd) | Measurement Conditions/Cell Type | Reference |
| 1.1-1.6 µM | In myoplasm of frog skeletal muscle fibers | [7] |
| -21.3 ml mol-1 (mean reaction volume for dissociation) | In physiological Ca2+-buffered solutions under pressure | [8][9] |
Note: The apparent Kd in the cellular environment can be influenced by factors such as protein binding, viscosity, and temperature, and may differ from in vitro measurements.[7]
Table 3: Comparison of Common Fluorescent Calcium Indicators
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd | Advantages | Disadvantages |
| Fura Red | Ratiometric (Excitation Shift) | ~435 / ~470[4][6] | ~650[6] | ~1.1-1.6 µM (in situ)[7] | Visible light excitation, ratiometric, suitable for flow cytometry.[3] | Lower fluorescence intensity compared to some other dyes. |
| Fura-2 | Ratiometric (Excitation Shift) | ~340 / ~380[2] | ~510[2] | ~145 nM[2] | High affinity for Ca2+, well-established ratiometric dye.[10] | Requires UV excitation which can be phototoxic.[1] |
| Fluo-4 | Single Wavelength | ~494 | ~516 | ~345 nM[10] | Bright fluorescence signal, simple single-wavelength measurement. | Non-ratiometric, susceptible to artifacts from dye loading and photobleaching.[10] |
| Indo-1 | Ratiometric (Emission Shift) | ~350[2] | ~405 / ~485[2] | ~230 nM | Ratiometric, suitable for laser scanning microscopy.[2] | Prone to photobleaching.[2] |
Experimental Protocols
Accurate and reproducible data acquisition requires meticulous adherence to optimized experimental protocols. The following sections provide detailed methodologies for cell loading, microscopy, flow cytometry, and in situ calibration using Fura Red.
Cell Loading with Fura Red-AM
The acetoxymethyl (AM) ester form of Fura Red is membrane-permeant and is used to load the dye into live cells. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, membrane-impermeant form of Fura Red in the cytoplasm.
Materials:
-
Fura Red, AM (stock solution in anhydrous DMSO)
-
Pluronic F-127 (10% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to inhibit dye leakage)
Protocol:
-
Prepare Loading Solution:
-
Thaw the Fura Red, AM stock solution and Pluronic F-127 solution at room temperature.
-
Prepare a working solution of Fura Red, AM in HBSS at a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.[6]
-
To aid in the solubilization of the AM ester in the aqueous buffer, first mix the Fura Red, AM stock with an equal volume of 10% Pluronic F-127 before diluting in HBSS. The final concentration of Pluronic F-127 should be around 0.02-0.04%.[11]
-
If dye leakage is a concern, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.[6]
-
-
Cell Loading:
-
Culture cells on coverslips (for microscopy) or in suspension (for flow cytometry) to the desired confluency.
-
Remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Add the Fura Red, AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.[6] The optimal loading time may vary between cell types.
-
-
De-esterification:
-
After incubation, wash the cells twice with pre-warmed HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS (with probenecid if used during loading) for a further 30 minutes at room temperature to allow for complete de-esterification of the dye by cellular esterases.
-
Ratiometric Calcium Imaging with Microscopy
Equipment:
-
Fluorescence microscope equipped with an excitation light source capable of rapidly switching between two wavelengths (e.g., ~435 nm and ~470 nm).
-
Appropriate emission filter for Fura Red (e.g., >610 nm).
-
Sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition and analysis software.
Protocol:
-
Load cells with Fura Red-AM as described in section 3.1.
-
Mount the coverslip with the loaded cells onto the microscope stage in a perfusion chamber with HBSS.
-
Acquire a background image from a cell-free region of the coverslip for each excitation wavelength.
-
Excite the cells alternately with the two selected wavelengths (e.g., 435 nm and 470 nm) and capture the corresponding fluorescence emission images (at >610 nm).
-
Record a baseline fluorescence ratio for a period before stimulating the cells.
-
Apply the experimental stimulus (e.g., agonist, ionophore) to induce a change in intracellular calcium.
-
Continue to acquire image pairs at the two excitation wavelengths throughout the experiment.
-
For each time point, subtract the background fluorescence from each image.
-
Calculate the ratio of the fluorescence intensities (e.g., F435 / F470) for each pixel or region of interest (ROI).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
Ratiometric Calcium Measurement with Flow Cytometry
Equipment:
-
Flow cytometer equipped with at least two lasers for excitation (e.g., violet laser at ~406 nm and a green laser at ~532 nm).[3]
-
Appropriate emission filters for detecting Fura Red fluorescence from each laser (e.g., 660/20 BP for the violet laser and 710/50 BP for the green laser).[12]
-
Flow cytometry analysis software.
Protocol:
-
Load cells in suspension with Fura Red-AM as described in section 3.1.
-
Resuspend the cells at a concentration of 1-2 x 10^6 cells/mL in HBSS.[13]
-
Acquire a baseline reading of the cell population on the flow cytometer for a short period (e.g., 30-60 seconds) to establish the resting calcium level.
-
Add the stimulus to the cell suspension and immediately continue acquiring data.
-
Record the fluorescence intensity from both emission channels over time.
-
For data analysis, gate on the cell population of interest.
-
Calculate the ratio of the mean fluorescence intensities from the two channels (e.g., MFI from 406 nm excitation / MFI from 532 nm excitation).[3]
-
Plot the ratio over time to visualize the calcium flux.
References
- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrum [Fura Red (calcium bound)] | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Sensitive Fluorescent Dyes Fluo-4 and Fura Red under Pressure: Behaviour of Fluorescence and Buffer Properties under Hydrostatic Pressures up to 200 MPa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Sensitive Fluorescent Dyes Fluo-4 and Fura Red under Pressure: Behaviour of Fluorescence and Buffer Properties under Hydrostatic Pressures up to 200 MPa | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Calcium Flux Using Calcium Green and Fura Red | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
